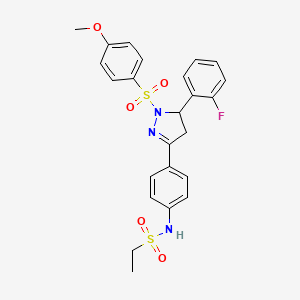
N-(4-(5-(2-フルオロフェニル)-1-((4-メトキシフェニル)スルホニル)-4,5-ジヒドロ-1H-ピラゾール-3-イル)フェニル)エタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O5S2 and its molecular weight is 517.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は、光レドックス触媒によるカスケード環化反応におけるその用途について調査されています。特に、スルホニルクロリドとの反応に関与し、ベンゾチオフェンおよびベンゾセレノフェンの合成につながります。 これらの複素環式化合物は、有機合成において価値があり、材料科学および医薬品に用途があります .
光レドックス触媒
生物活性
N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that belongs to the pyrazole class of compounds. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrazole ring substituted with various functional groups. The presence of a sulfonamide moiety enhances its solubility and potential biological activity.
Molecular Formula: C₁₈H₁₈F₁N₃O₃S
Molecular Weight: 367.42 g/mol
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | MCF-7 | 0.08 | EGFR inhibition |
| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 | 4.2 | CDK2 inhibition |
The compound has been reported to exhibit a selective cytotoxic effect against tumor cells while sparing normal cells, which is a desirable trait in cancer therapeutics.
2. Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.
Key Findings:
- A study demonstrated that similar compounds showed IC50 values ranging from 3.8 to 40 nM against COX enzymes, indicating potent anti-inflammatory properties .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied, with some compounds demonstrating effectiveness against various bacterial strains. This activity is particularly relevant in the context of treating infections caused by Helicobacter pylori.
Case Study:
A related pyrazole compound was evaluated for its efficacy against H. pylori, showing promising results in inhibiting bacterial growth and reducing gastrointestinal damage .
The biological activity of N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition: Targeting specific enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest: Inducing cell cycle arrest at various phases, particularly in cancer cells.
- Apoptosis Induction: Promoting programmed cell death in malignant cells through various signaling pathways.
特性
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-18-10-8-17(9-11-18)23-16-24(21-6-4-5-7-22(21)25)28(26-23)35(31,32)20-14-12-19(33-2)13-15-20/h4-15,24,27H,3,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRFOSNWVZGHEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














